molecular formula C18H19ClN2O5S B11113316 Ethyl 5-carbamoyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11113316
M. Wt: 410.9 g/mol
InChI Key: LXDDCNMYKGQLGK-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a chlorinated phenoxy moiety

Preparation Methods

The synthesis of ETHYL 5-CARBAMOYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents and appropriate carbon sources.

    Introduction of the Chlorinated Phenoxy Group: This step involves the reaction of a chlorinated phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.

    Coupling Reactions: The phenoxyacetyl intermediate is then coupled with the thiophene derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 5-CARBAMOYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester and amide groups in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.

Scientific Research Applications

ETHYL 5-CARBAMOYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-CARBAMOYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds, such as:

    ETHYL 5-CARBAMOYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with a propanamido group instead of an acetamido group.

    ETHYL 5-CARBAMOYL-2-[2-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound features a butanamido group, offering different chemical and biological properties.

Properties

Molecular Formula

C18H19ClN2O5S

Molecular Weight

410.9 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H19ClN2O5S/c1-4-25-18(24)14-10(3)15(16(20)23)27-17(14)21-13(22)8-26-12-6-5-11(19)7-9(12)2/h5-7H,4,8H2,1-3H3,(H2,20,23)(H,21,22)

InChI Key

LXDDCNMYKGQLGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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